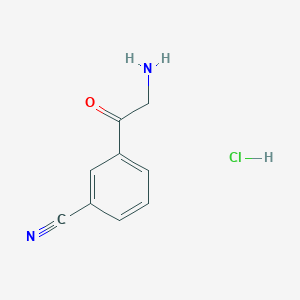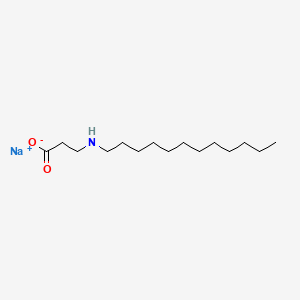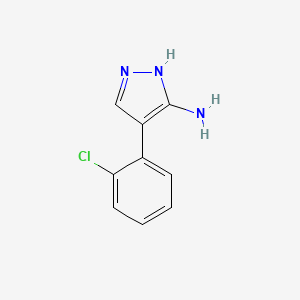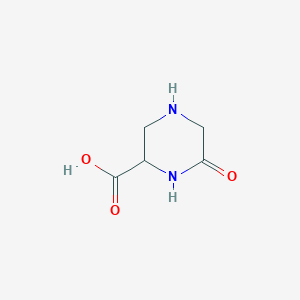
N-(2-pyridylmethyl)trimethylenediamine
Übersicht
Beschreibung
N-(2-pyridylmethyl)trimethylenediamine: is an organic compound with the molecular formula C9H15N3. It is characterized by the presence of a pyridine ring attached to a trimethylenediamine backbone. This compound is known for its versatility in forming stable complexes with various metals, making it valuable in catalysis and supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation Method: One common method involves the alkylation of primary (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine in an aqueous sodium hydroxide solution.
Reductive Amination: Another method is the reductive amination of pyridine aldehyde precursors using sodium triacetoxyborohydride.
Industrial Production Methods: While specific industrial production methods for N-(2-pyridylmethyl)trimethylenediamine are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-pyridylmethyl)trimethylenediamine can undergo oxidation reactions, particularly when complexed with transition metals.
Substitution: This compound can participate in nucleophilic substitution reactions, especially in the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: The major products of oxidation reactions are often metal-oxide complexes.
Substitution: Substitution reactions typically yield derivatives with modified functional groups, enhancing the compound’s reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Anticancer Activity: This compound has shown potential anticancer activity, particularly in osteosarcoma cell lines.
Industry:
Wirkmechanismus
The mechanism by which N-(2-pyridylmethyl)trimethylenediamine exerts its effects involves its ability to form stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as polymerization and hydrogen evolution. The molecular targets include metal ions, and the pathways involved often relate to redox reactions and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Tris(2-pyridylmethyl)amine: Known for its versatility in forming stable tetradentate complexes with metals.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Used as a high-affinity chelator of heavy metals.
Uniqueness: N-(2-pyridylmethyl)trimethylenediamine is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and supramolecular chemistry, where precise control over metal coordination is essential .
Eigenschaften
IUPAC Name |
N'-(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKXGRIFZNJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603384 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-06-5 | |
| Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)




![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)
